molecular formula C9H14ClNO3 B012728 2,4,6-trimethoxyaniline Hydrochloride CAS No. 102438-99-3

2,4,6-trimethoxyaniline Hydrochloride

Cat. No. B012728
CAS RN: 102438-99-3
M. Wt: 219.66 g/mol
InChI Key: GRHAUEFIQOUKAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trimethoxyaniline often involves complex reactions that yield structurally diverse molecules. For instance, Tanaka et al. (2006) developed a rhodium-catalyzed enantioselective intermolecular [2+2+2] cycloaddition for the synthesis of axially chiral anilides, highlighting the intricate methods used to synthesize related aniline derivatives (Tanaka, Takeishi, & Noguchi, 2006). Such methods underscore the complexity and precision required in the synthesis of trimethoxyaniline compounds.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of 2,4,6-trimethoxyaniline hydrochloride. Studies often utilize X-ray crystallography, NMR spectroscopy, and other analytical techniques to elucidate the molecular structure. For example, Ito et al. (2002) achieved the synthesis of oligo(N-phenyl-m-aniline)s, revealing their U-shaped structure through X-ray analysis (Ito et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 2,4,6-trimethoxyaniline hydrochloride are diverse, ranging from simple substitution reactions to more complex cycloadditions. The reactivity is influenced by the electron-donating methoxy groups, which can direct electrophilic substitutions and participate in nucleophilic reactions. Morar et al. (2018) explored the synthesis and supramolecular behavior of dendritic melamines using components similar to trimethoxyaniline, demonstrating the compound's versatility in forming complex architectures (Morar et al., 2018).

Physical Properties Analysis

The physical properties of 2,4,6-trimethoxyaniline hydrochloride, such as solubility, melting point, and crystallinity, are crucial for its application in material science and organic synthesis. These properties are often tailored through molecular design and synthesis, as demonstrated in the synthesis and characterization studies by Jin (2011), who explored key intermediates for organic materials (Jin, 2011).

Chemical Properties Analysis

The chemical properties of 2,4,6-trimethoxyaniline hydrochloride, including its reactivity, stability, and interaction with other molecules, are fundamental to its use in chemistry. Studies like those by Dodd and Huang (2007) provide insight into how trimethoxybenzyl moieties react with halogens, offering a glimpse into the compound's chemical behavior (Dodd & Huang, 2007).

Scientific Research Applications

Protecting Group in Synthetic Chemistry

  • Si-2,4,6-Trimethoxyphenyl Moiety as a Protecting Group : It has been demonstrated that the Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety can be an effective protecting group in synthetic organosilicon chemistry. This was illustrated in a novel multistep synthesis of rac-sila-venlafaxine, starting from 1,1-dichloro-1-silacyclohexane (Daiß, Penka, Burschka, & Tacke, 2004).

Hydrophilic and Hydrophobic Interactions

  • 2,4,6-Trimethylpyridine-Water System Interactions : Research on the system of 2,4,6-trimethylpyridine and water reveals mixed hydrophobic-hydrophilic nature, indicating important implications for understanding the behavior of similar compounds in aqueous solutions (Marczak & Banaś, 2001).

Pharmaceutical Applications

  • Effects of Antimetic Drugs on Enzymes : Although outside the specific scope of 2,4,6-trimethoxyaniline Hydrochloride, related research includes the effects of antiemetic drugs on enzymes like glucose-6-phosphate dehydrogenase (G6PD) and antioxidant enzymes, providing insights into how similar compounds might interact with biological systems (Ozmen & Küfrevioğlu, 2004).

Environmental Chemistry

  • Photooxygenation Inhibition by Trimethylphenol : Studies on 2,4,6-trimethylphenol's role in inhibiting humic substances-mediated photooxygenation of furfuryl alcohol highlight the potential environmental applications of similar compounds (Halladja et al., 2007).

Material Science

  • Surface Modification in Membrane Distillation : Surface treatments utilizing compounds similar to 2,4,6-trimethoxyaniline Hydrochloride have been evaluated for making ceramic membranes hydrophobic, suitable for direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).

Organic Materials and Polymers

  • Synthesis and Polymerization of Imide Oligomers : The synthesis of aromatic amine end-capping agents, like 4-(trifluorovinyloxy)aniline, for producing imide trimers, is relevant to the chemistry of 2,4,6-trimethoxyaniline Hydrochloride (Choi & Harris, 2000).

properties

IUPAC Name

2,4,6-trimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHAUEFIQOUKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377446
Record name 2,4,6-trimethoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethoxyaniline Hydrochloride

CAS RN

102438-99-3
Record name 2,4,6-trimethoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxyaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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